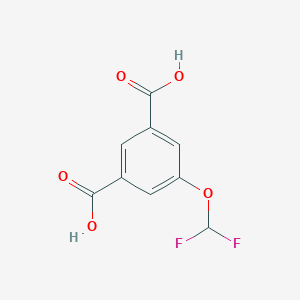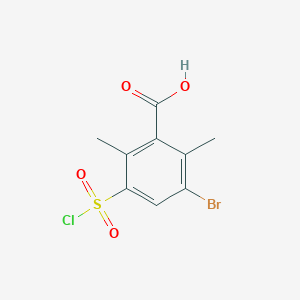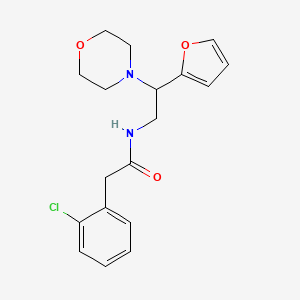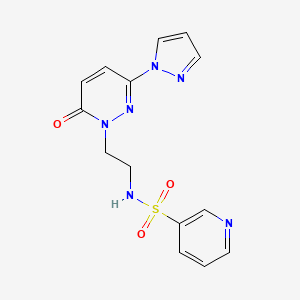
ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a pyrazole derivative with specific substituents that include an ethyl ester group, a methyl group, and an acetyl group attached to the pyrazole ring, as well as a 4-methylphenyl group.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods, including regioselective acylation and alkylation reactions. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized via highly regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate with aroyl chloride and alpha-tosyloxysubstituted acetophenones . Another method involves the 3+2 annulation method, where (E)-ethyl 2-benzylidene-3-oxobutanoate is prepared from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including diazotization and coupling with different reagents to afford a variety of products . The reactivity of these compounds can be explored to synthesize a wide range of heterocyclic compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the pyrazole ring. The acetylated products of ethyl 3-amino-1H-pyrazole-4-carboxylate, for example, show different properties depending on the solvent and conditions used for acetylation . Additionally, the presence of intermolecular interactions such as hydrogen bonding and π-π stacking can affect the crystal packing and stability of these compounds .
Scientific Research Applications
Synthesis and Characterization
- Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound similar to the requested chemical, has been synthesized through a three-component one-pot condensation reaction. This compound was characterized using various techniques like IR, UV-Vis, NMR, and single-crystal X-ray diffraction. These findings are significant for understanding the structural and spectroscopic properties of such compounds (Viveka et al., 2016).
Structural Analysis
- Detailed studies on similar pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted. These studies involve spectroscopic methods and theoretical investigations to understand the molecular geometry and electronic structure, which are crucial for the application of these compounds in various fields (Viveka et al., 2016).
Applications in Corrosion Inhibition
- Pyrazole derivatives, including compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been studied for their corrosion inhibition properties on metals. These studies include gravimetric analysis and spectroscopic methods, indicating the potential industrial applications of such compounds in protecting metals from corrosion (Dohare et al., 2017).
Potential in Drug Synthesis
- The synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, closely related to the requested chemical, has been reported as a key intermediate for the synthesis of potential drugs like darolutamide. This synthesis process highlights the role of such compounds in the pharmaceutical industry (Szilágyi et al., 2022).
Antimicrobial and Antioxidant Activities
- Research on compounds like Ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylate has shown promising antimicrobial and antioxidant activities. These activities are crucial for developing new therapeutic agents and understanding the biological significance of pyrazole derivatives (Umesha et al., 2009).
Mechanism of Action
Target of Action
This compound is a relatively new entity and its specific molecular targets are still under investigation .
Mode of Action
It is known that the compound interacts with its targets through a series of biochemical reactions . More research is needed to elucidate the precise mechanisms involved.
Biochemical Pathways
It is likely that it interacts with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Preliminary studies suggest that it may have potential anticancer and anti-inflammatory properties . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
properties
IUPAC Name |
ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-5-21-16(20)15-14(12(4)19)11(3)18(17-15)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUNGNIGZSJGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C(=O)C)C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002192.png)


![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3002200.png)
![7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B3002201.png)

methanone](/img/structure/B3002207.png)
![4-Bromo-[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B3002208.png)
![Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3002209.png)


![3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3002213.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B3002214.png)